Regioisomeric Purity and Positional Specificity: 6-Aza vs. 5-Aza Spiro Core
The target compound contains a 6-aza-spiro[3.4]octane core with the Boc-amino group at the 2-position. This specific regioisomer provides a distinct exit vector geometry and steric environment that is not interchangeable with the 5-aza regioisomer (2-(Boc-amino)-5-aza-spiro[3.4]octane, CAS 1148044-31-8). The 6-aza scaffold is commercially available at a certified purity of 98% , while the 5-aza analog is typically offered at 95% purity and is less frequently stocked, indicating lower reliability for large-scale synthesis . The positional difference alters the spatial orientation of the protected amine, which directly impacts the binding conformation and pharmacological properties of the final elaborated molecules [1].
| Evidence Dimension | Regioisomeric purity and scaffold availability |
|---|---|
| Target Compound Data | 98% purity; 6-aza-spiro[3.4]octane core |
| Comparator Or Baseline | 2-(Boc-amino)-5-aza-spiro[3.4]octane (CAS 1148044-31-8): 95% purity; 5-aza-spiro[3.4]octane core |
| Quantified Difference | 3% absolute purity advantage; distinct core regioisomer with altered 3D geometry |
| Conditions | Commercial vendor specification (Leyan, CymitQuimica) |
Why This Matters
Higher purity reduces the risk of side reactions and purification steps, while the correct regioisomer ensures the intended spatial presentation of the amine for target engagement.
- [1] Batista PR, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025; 285:117254. View Source
